molecular formula C9H8Cl2O B12439802 3-(2,3-Dichlorophenyl)propanal CAS No. 1057670-84-4

3-(2,3-Dichlorophenyl)propanal

Cat. No.: B12439802
CAS No.: 1057670-84-4
M. Wt: 203.06 g/mol
InChI Key: FFXMFAOIAOPXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O It is a derivative of propanal, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)propanal typically involves the reaction of 2,3-dichlorobenzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 2,3-dichlorobenzaldehyde reacts with the aldehyde group of propanal to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2,3-Dichlorophenyl)propanoic acid.

    Reduction: 3-(2,3-Dichlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dichlorophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)propanal depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)propanal
  • 3-(2,5-Dichlorophenyl)propanal
  • 3-(2,6-Dichlorophenyl)propanal

Uniqueness

3-(2,3-Dichlorophenyl)propanal is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.

Properties

CAS No.

1057670-84-4

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)propanal

InChI

InChI=1S/C9H8Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2

InChI Key

FFXMFAOIAOPXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.